![molecular formula C9H13N3O4S B14376182 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide CAS No. 88132-45-0](/img/structure/B14376182.png)
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a methoxymethyl carbamoyl group with a benzene sulfonamide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then sulfonated to introduce the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: Research into its potential therapeutic uses includes exploring its efficacy against various bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable sulfonamide structure.
Mechanism of Action
The mechanism of action of 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar antibacterial mechanism.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.
Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.
Uniqueness
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide is unique due to its methoxymethyl carbamoyl group, which may confer additional properties such as increased solubility or altered pharmacokinetics. This structural difference can make it more effective in certain applications compared to other sulfonamides.
Properties
CAS No. |
88132-45-0 |
|---|---|
Molecular Formula |
C9H13N3O4S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
1-(methoxymethyl)-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C9H13N3O4S/c1-16-6-11-9(13)12-7-2-4-8(5-3-7)17(10,14)15/h2-5H,6H2,1H3,(H2,10,14,15)(H2,11,12,13) |
InChI Key |
RGJLXWOPWNODFK-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
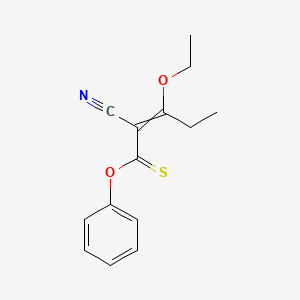

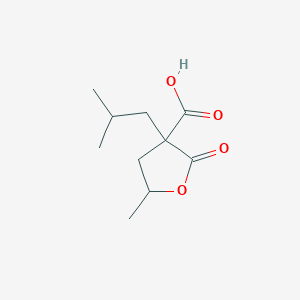
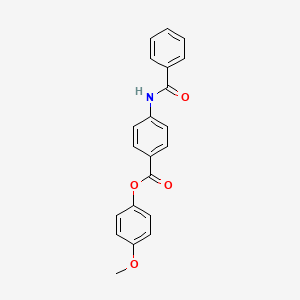
![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)
![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)
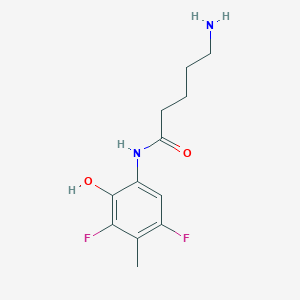

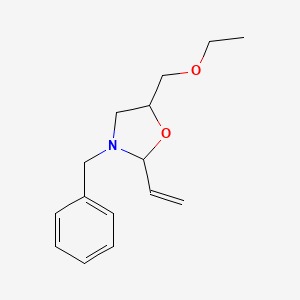
phenylsilane](/img/structure/B14376198.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)

